Ácido 3-((terc-butoxicarbonil)amino)-4,4-difluorobutanoico

Descripción general

Descripción

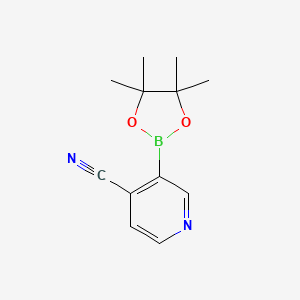

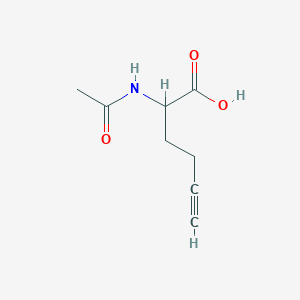

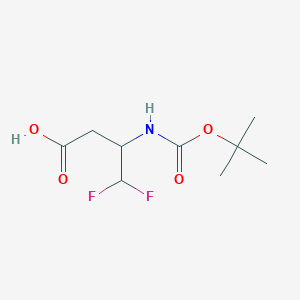

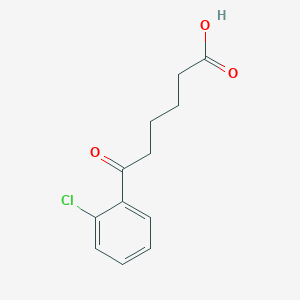

The compound “3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid” is an amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group .

Molecular Structure Analysis

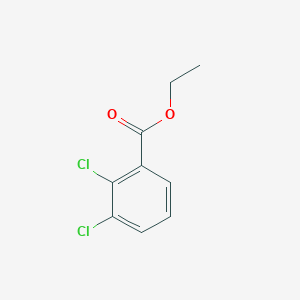

The molecular structure of this compound would include a four-carbon chain (butanoic acid) with two fluorine atoms attached to the fourth carbon. The third carbon would have an amino group, which is protected by a Boc group .Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, revealing the free amino group . This is a common step in peptide synthesis, allowing the amino acid to react with the carboxyl group of another amino acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other Boc-protected amino acids. These compounds are typically solids and are soluble in organic solvents .Aplicaciones Científicas De Investigación

Síntesis de Péptidos

El compuesto “Ácido 3-((terc-butoxicarbonil)amino)-4,4-difluorobutanoico” probablemente se utiliza como un bloque de construcción en la síntesis de péptidos. El grupo terc-butoxicarbonil (Boc) se utiliza comúnmente como un grupo protector para los aminoácidos durante la síntesis de péptidos. Protege el grupo amino de reacciones no deseadas durante el acoplamiento de aminoácidos para formar péptidos .

Líquidos Iónicos para la Síntesis Orgánica

Otra aplicación podría ser el uso de este compuesto como un líquido iónico en la síntesis orgánica. Los líquidos iónicos derivados de aminoácidos protegidos con terc-butoxicarbonil han demostrado ser útiles en varias reacciones orgánicas debido a sus múltiples grupos reactivos .

Mecanismo De Acción

Target of Action

It’s known that this compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis, where they serve as building blocks for the formation of larger peptide chains .

Mode of Action

The mode of action of this compound is primarily through its role in peptide synthesis. The Boc group serves as a protective group for the amino acid, preventing unwanted reactions during the synthesis process . When the peptide chain is complete, the Boc group can be removed through an acid-catalyzed reaction, revealing the original amino acid .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It’s used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Pharmacokinetics

It’s important to note that the boc group can significantly influence these properties by altering the compound’s solubility and stability .

Result of Action

The result of the compound’s action is the formation of peptide chains, which are fundamental components of proteins. These proteins can have various functions in the body, depending on their structure and the specific amino acids they contain .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of the Boc deprotection process can be affected by the pH and temperature of the reaction environment .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid plays a crucial role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. This compound is known to participate in peptide synthesis, where it acts as a substrate for coupling reactions. Enzymes such as proteases and peptidases can interact with 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid, facilitating the formation of peptide bonds. The nature of these interactions involves the recognition of the tert-butoxycarbonyl group by the active site of the enzyme, leading to the cleavage of the protecting group and subsequent formation of the desired peptide bond .

Cellular Effects

The effects of 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid has been shown to affect the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of action of 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access and subsequent catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light, heat, or moisture. Long-term studies have shown that 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid can have lasting effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and tissue repair. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration levels .

Metabolic Pathways

3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as esterases and amidases, which cleave the tert-butoxycarbonyl group, leading to the formation of active metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels within the cell .

Transport and Distribution

The transport and distribution of 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as amino acid transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein synthesis and energy metabolism .

Propiedades

IUPAC Name |

4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(10)11)4-6(13)14/h5,7H,4H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWAYUNOUVDRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90607567 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4,4-difluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81982-56-1 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4,4-difluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1369422.png)

![4-[3-Phenyl-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-trifluoromethylbenzonitrile](/img/structure/B1369429.png)